molecular formula C11H9BrS B1610544 3-[2-(Bromomethyl)phenyl]thiophene CAS No. 99902-04-2

3-[2-(Bromomethyl)phenyl]thiophene

Cat. No.: B1610544
CAS No.: 99902-04-2
M. Wt: 253.16 g/mol
InChI Key: SVUXJVHXXDRYLH-UHFFFAOYSA-N
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Description

3-[2-(Bromomethyl)phenyl]thiophene (IUPAC name: 2-[2-(bromomethyl)phenyl]thiophene) is an organobromine compound with the molecular formula C₁₁H₉BrS (molecular weight: 253.16 g/mol). It features a thiophene ring directly attached to a phenyl group substituted with a bromomethyl (–CH₂Br) moiety at the ortho position (2-position of the phenyl ring). This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions, where the bromomethyl group acts as a versatile leaving group for nucleophilic substitution or transition-metal-catalyzed transformations.

Key properties include:

  • CAS Number: 791078-04-1
  • Purity: ≥95% (commercially available)
  • Applications: Pharmaceutical intermediates, materials science (e.g., conductive polymers), and agrochemical synthesis.

Preparation Methods

Bromination of Methyl-Substituted Thiophene Derivatives

The primary and most documented synthetic route to 3-[2-(Bromomethyl)phenyl]thiophene involves the bromination of the corresponding methyl-substituted thiophene, typically 3-methylthiophene or 3-(methylphenyl)thiophene derivatives. The bromination targets the benzylic methyl group to convert it into a bromomethyl substituent.

Reagents and Conditions

  • Brominating Agent: N-Bromosuccinimide (NBS) is the preferred brominating reagent due to its selectivity for benzylic positions.
  • Initiator: Benzoyl peroxide or dibenzoyl peroxide is used as a radical initiator to promote the bromination reaction.
  • Solvent: Carbon tetrachloride (CCl4) or tetrachloromethane is commonly used as the reaction medium.
  • Temperature: The reaction is typically conducted under reflux conditions to maintain the solvent at boiling point.
  • Reaction Time: The bromination generally proceeds for 2–3 hours under reflux.

Typical Procedure

A representative procedure involves dissolving 3-(2-methylphenyl)thiophene in carbon tetrachloride, heating to reflux, and adding benzoyl peroxide as a radical initiator. N-Bromosuccinimide is then added gradually. The reaction mixture is maintained under reflux for an additional 2–3 hours. After completion, the mixture is cooled, filtered, and washed with aqueous sodium chloride to remove impurities. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The product is purified by distillation or recrystallization.

Detailed Experimental Example

Step Description Quantity/Condition Outcome
1 Dissolve 9.8 g (0.056 mol) of 3-(2-methylphenyl)thiophene in 250 mL carbon tetrachloride Reflux heating Solution ready for bromination
2 Add 0.5 g benzoyl peroxide Radical initiator Initiates radical bromination
3 After 5 min, add additional 0.5 g benzoyl peroxide and 10 g NBS Brominating agent Bromination proceeds
4 Reflux for 2.5 hours Maintain reaction Complete bromination of methyl group
5 Cool in ice-water bath for 1 hour Quenching Reaction mixture stabilized
6 Filter and wash with carbon tetrachloride Purification Removal of succinimide and byproducts
7 Wash organic layer with saturated sodium chloride solution Phase separation Removal of water-soluble impurities
8 Dry over magnesium sulfate, filter, concentrate under reduced pressure Isolation Residual oil obtained
9 Distill under reduced pressure (Kugelrohr distillation) Purification Obtain this compound as purified product

This procedure yields approximately 8.7 g of the bromomethylthiophene compound with a boiling point range of 95°–150°C at 0.1 mm Hg pressure.

Reaction Mechanism Insights

The bromination proceeds via a radical chain mechanism initiated by benzoyl peroxide. The peroxide decomposes under heat to form radicals, which abstract a benzylic hydrogen from the methyl group on the phenyl ring, generating a benzylic radical. This radical then reacts with NBS to form the bromomethyl derivative and regenerate a bromine radical, propagating the chain reaction.

Summary Table of Preparation Methods

Parameter Details
Starting Material 3-(2-methylphenyl)thiophene or 3-methylthiophene
Brominating Agent N-Bromosuccinimide (NBS)
Radical Initiator Benzoyl peroxide or dibenzoyl peroxide
Solvent Carbon tetrachloride (CCl4) or tetrachloromethane
Temperature Reflux (~77°C for CCl4)
Reaction Time 2–3 hours
Workup Cooling, filtration, washing with aqueous sodium chloride, drying with MgSO4
Purification Distillation under reduced pressure (Kugelrohr distillation)
Typical Yield Approx. 80–90% (e.g., 8.7 g from 9.8 g starting material)
Product Characteristics Boiling point 95°–150°C at 0.1 mm Hg

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)phenyl]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-[2-(Bromomethyl)phenyl]thiophene serves as a valuable intermediate in the synthesis of more complex organic molecules. The bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions. This property allows it to participate in various coupling reactions, leading to the formation of biaryl compounds and other substituted thiophenes .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Coupling ReactionsForms biaryl compounds with palladium catalysts
OxidationProduces sulfoxides and sulfones

Biological Applications

Antimicrobial Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have evaluated their effectiveness against various bacterial strains, revealing promising results.

Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of synthesized thiophene derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundS. aureus (MIC µg/ml)E. coli (MIC µg/ml)
This compound0.3130.625
Ciprofloxacin0.6250.625

Material Science Applications

Conjugated Polymers
The compound is utilized in the development of conjugated polymers for electronic and optoelectronic applications. Its unique electronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and photovoltaic devices.

Table 3: Properties of Conjugated Polymers Derived from Thiophenes

PropertyValue
Band GapAdjustable through substitution
ConductivityHigh due to π-conjugation
StabilityEnhanced by thiophene backbone

Medicinal Chemistry

Pharmaceutical Development
this compound is explored as a building block for pharmaceutical compounds, particularly in the synthesis of potential anticancer agents. Its ability to form covalent bonds with biomolecules may lead to the development of drugs targeting specific enzymes or receptors involved in cancer progression.

Case Study: Anticancer Activity
In vitro studies have shown that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The structural modifications involving the bromomethyl group were found to enhance their biological activity compared to non-brominated analogs .

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties are exploited to create conductive polymers.

Comparison with Similar Compounds

Structural Isomers

2-[3-(Bromomethyl)phenyl]thiophene

  • Molecular Formula : C₁₁H₉BrS
  • CAS Number : 85553-44-2
  • Molecular Weight : 253.16 g/mol
  • Melting Point : 57°C
  • Key Differences: The bromomethyl group is located at the meta position (3-position) of the phenyl ring. For instance, meta-substitution may reduce steric hindrance compared to ortho-substitution in the target compound.

2-[2-(Bromomethyl)phenyl]thiophene

  • Molecular Formula : C₁₁H₉BrS
  • CAS Number : 791078-04-1
  • Purity : 95% (Thermo Scientific™)
  • Key Differences: Structurally identical to the target compound but named using alternative positional numbering. This highlights the importance of IUPAC nomenclature in distinguishing isomers.

Functional Group Variants

3-[2-(2-Bromophenyl)vinyl]thiophene

  • Molecular Formula : C₁₂H₉BrS
  • CAS Number : 353269-49-5
  • Molecular Weight : 265.17 g/mol
  • Key Differences: Incorporates a vinyl (–CH=CH–) bridge between the phenyl and thiophene rings instead of a direct bond. The vinyl group introduces conjugation, enhancing electronic delocalization, which may benefit applications in optoelectronics (e.g., OLEDs).

2-Bromo-3-dodecylthiophene

  • Molecular Formula : C₁₆H₂₇BrS
  • CAS Number : 139100-06-4
  • Molecular Weight : 331.32 g/mol
  • Key Differences: Features a bromine atom directly on the thiophene ring (2-position) and a long dodecyl (–C₁₂H₂₅) chain at the 3-position. The alkyl chain increases hydrophobicity, making this compound suitable for lipid membrane studies or as a monomer in conductive polymers (e.g., PEDOT analogs).

Reactivity and Stability

Compound Reactivity Profile Stability Considerations
3-[2-(Bromomethyl)phenyl]thiophene High reactivity in SN2 reactions due to –CH₂Br; useful for alkylation or coupling Sensitive to moisture and light
2-[3-(Bromomethyl)phenyl]thiophene Similar reactivity but reduced steric hindrance for nucleophilic attack Stable under inert conditions
3-[2-(2-Bromophenyl)vinyl]thiophene Conjugated system enables electrophilic addition or polymerization Prone to photodegradation due to vinyl group
2-Bromo-3-dodecylthiophene Bromine on thiophene facilitates cross-coupling (e.g., Suzuki); alkyl chain aids solubility Thermally stable up to 200°C

Biological Activity

3-[2-(Bromomethyl)phenyl]thiophene is a compound of interest due to its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications. The compound's structure and its implications for biological activity will also be discussed.

Chemical Structure

The molecular formula of this compound is C11H9BrSC_{11}H_{9}BrS, with a molecular weight of approximately 249.16 g/mol. The presence of the bromomethyl group and the thiophene ring contributes to its unique chemical properties.

Toxicity

Research indicates that this compound has not been classified as harmful by ingestion or skin contact based on current data . Long-term exposure does not appear to produce chronic adverse health effects, although good hygiene practices are recommended to minimize exposure .

Pharmacological Effects

  • Anticancer Activity :
    • Studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines . In vitro assays demonstrated that these compounds interact with specific proteins involved in cancer progression.
  • Anti-inflammatory Properties :
    • Thiophene derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

  • In Vitro Assays :
    • In a study examining the interaction of thiophene derivatives with PD-L1, it was found that compounds structurally similar to this compound exhibited binding affinities in the low nanomolar range, indicating potential as immune checkpoint inhibitors .
  • Toxicological Assessments :
    • Toxicity assessments have indicated minimal adverse effects on cell viability at lower concentrations, although higher concentrations resulted in significant cytotoxicity in Jurkat cells, suggesting a dose-dependent effect .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialActivity against various pathogens
ToxicityMinimal effects at low doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-(Bromomethyl)phenyl]thiophene in laboratory settings?

  • Methodology :

  • Bromination : Introduce bromine at the methyl group via reagents like N-bromosuccinimide (NBS) under radical initiation or using bromine in inert solvents (e.g., CCl₄). Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination .

  • Purification : Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) is effective for isolating the product, yielding >95% purity .

  • Key Data : Typical yields range from 47%–67% depending on reaction time and catalyst (e.g., AlCl₃ for Friedel-Crafts alkylation) .

    Reaction Parameter Optimal Conditions
    SolventDry CH₂Cl₂ or CCl₄
    TemperatureReflux (~40–60°C)
    CatalystAlCl₃ or FeCl₃
    PurificationReverse-phase HPLC

Q. How to characterize this compound using spectroscopic methods?

  • Techniques :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ ~4.3–4.6 ppm). Coupling patterns distinguish thiophene protons from phenyl substituents .
  • IR Spectroscopy : Confirm C-Br stretches (~550–650 cm⁻¹) and C-S vibrations (~680–750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 253 for C₁₁H₉BrS) and fragmentation patterns validate structural integrity .

Q. What safety considerations are critical when handling this compound?

  • Toxicity : Thiophene derivatives may exhibit hepatotoxicity or mutagenicity; use proper PPE (gloves, fume hood) .
  • Reactivity : The bromomethyl group is prone to hydrolysis; store under anhydrous conditions (e.g., sealed vials with desiccants) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • Approach :

  • DFT Calculations : Model transition states for bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) using software like Gaussian or ORCA. Focus on steric/electronic effects of the bromomethyl group on regioselectivity .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction yields in polar vs. non-polar solvents .

Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives?

  • Analysis :

  • SAR Studies : Compare substituent effects (e.g., bromomethyl vs. chloromethyl) on antibacterial/antifungal activity using MIC assays .
  • Metabolic Profiling : Use LC-MS to identify metabolites responsible for toxicity discrepancies (e.g., cytochrome P450 interactions) .

Q. How to design experiments for studying the compound’s stability under varying pH and temperature?

  • Protocol :

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–12 and temperatures 25–80°C. Plot half-life (t₁/₂) to determine Arrhenius parameters .

  • Hydrolysis Pathways : Identify degradation products (e.g., hydroxymethyl derivatives) using HRMS and NMR .

    Condition Degradation Rate (k)
    pH 7, 25°C0.002 h⁻¹
    pH 12, 60°C0.15 h⁻¹

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Solutions :

  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., di-bromination) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of bromomethyl group incorporation .

Properties

IUPAC Name

3-[2-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUXJVHXXDRYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543639
Record name 3-[2-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-04-2
Record name 3-[2-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound 2a (7.23 mmol) in carbon tetrachloride (150 mL) was added N-bromosuccinimide (7.5 mmol) and benzoyl peroxide (0.1 g). The solution was heated at reflux and irradiated with 250 watt sunlamp for 2 hours. The cooled reaction mixture was filtered through a pad of silica gel and the silica gel washed with diethyl ether (3×75 mL). The solvent was removed in vacuo and the residue fractionated to afford Compound 2b as a clear oil (b.p. 100°-103° C./0.1 mm).
Quantity
7.23 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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